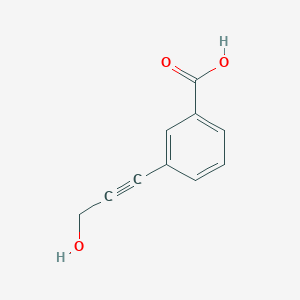

3-(3-hydroxyprop-1-ynyl)benzoic Acid

Description

The exact mass of the compound 3-(3-hydroxyprop-1-ynyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-hydroxyprop-1-ynyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxyprop-1-ynyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNURZLOEFNTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407818 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132545-15-4 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid

Introduction

3-(3-hydroxyprop-1-ynyl)benzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, a common pharmacophore and a key functional group for forming esters and amides, and a propargyl alcohol moiety, which can participate in a variety of coupling reactions, most notably "click" chemistry. This unique combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and molecular probes.

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Strategic Approach to Synthesis: The Sonogashira Coupling

The most logical and efficient synthetic route to 3-(3-hydroxyprop-1-ynyl)benzoic acid is through a palladium and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1][2] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide.[1] In this specific case, the synthesis involves the coupling of a 3-halobenzoic acid derivative with propargyl alcohol.

Reaction Scheme

Caption: General scheme for the synthesis via Sonogashira coupling.

The choice of the halogen on the benzoic acid is critical. While bromides can be used, iodides are generally more reactive in Sonogashira couplings, often leading to higher yields and milder reaction conditions. The carboxylic acid functionality can be sensitive to the basic conditions of the reaction; therefore, it is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a subsequent hydrolysis step to yield the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.

Part 1: Sonogashira Coupling of Methyl 3-Iodobenzoate and Propargyl Alcohol

Caption: Workflow for the Sonogashira coupling step.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Methyl 3-iodobenzoate | 262.04 | 2.62 g | 10.0 |

| Propargyl alcohol | 56.06 | 0.84 g (0.9 mL) | 15.0 |

| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

| Silica gel for column chromatography | - | As needed | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobenzoate (2.62 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous tetrahydrofuran (40 mL) and triethylamine (20 mL). The triethylamine should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

Add propargyl alcohol (0.9 mL, 15.0 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (methyl 3-iodobenzoate) is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (30 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-(3-hydroxyprop-1-ynyl)benzoate.

Part 2: Hydrolysis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Caption: Workflow for the ester hydrolysis step.

Materials:

| Reagent/Material | Amount |

| Methyl 3-(3-hydroxyprop-1-ynyl)benzoate | From Part 1 |

| Tetrahydrofuran (THF) | 20 mL |

| Methanol | 10 mL |

| Lithium hydroxide (LiOH) monohydrate | ~0.48 g (20 mmol) in 10 mL water |

| 1 M Hydrochloric acid (HCl) | As needed |

| Ethyl acetate | As needed |

| Brine | As needed |

| Anhydrous magnesium sulfate | As needed |

Procedure:

-

Dissolve the methyl 3-(3-hydroxyprop-1-ynyl)benzoate obtained from Part 1 in a mixture of THF (20 mL) and methanol (10 mL) in a round-bottom flask.

-

Add the aqueous solution of lithium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer present.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.[3][4] A suitable solvent system would be a mixture of ethyl acetate and hexanes or toluene. Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆):

-

Aromatic protons: Signals in the range of δ 7.5-8.2 ppm. The exact splitting pattern will depend on the substitution pattern of the benzene ring.

-

Methylene protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.

-

Hydroxyl proton (-OH): A broad singlet that can appear over a wide range, typically δ 5.0-5.5 ppm.

-

Carboxylic acid proton (-COOH): A very broad singlet at δ > 12 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

Carboxylic acid carbon: δ ~167 ppm.

-

Aromatic carbons: Multiple signals between δ 120-135 ppm.

-

Alkynyl carbons: Two signals in the range of δ 80-95 ppm.

-

Methylene carbon (-CH₂OH): δ ~50 ppm.

-

-

FTIR (KBr pellet):

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[5]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[6]

-

C≡C stretch (alkyne): A weak to medium absorption around 2230 cm⁻¹.

-

O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z corresponding to the molecular weight of the product minus one proton. For C₁₀H₈O₃, the molecular weight is 176.17 g/mol , so the expected peak would be at m/z 175.04.

-

Safety Considerations

-

Palladium catalysts: Are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Copper(I) iodide: Is harmful if swallowed or inhaled. Handle with care.

-

Triethylamine: Is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.

-

Propargyl alcohol: Is a flammable and toxic liquid.

-

Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.

-

Acidification: The acidification step is exothermic and should be performed slowly with cooling.

Conclusion

The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid via a Sonogashira coupling reaction is a reliable and versatile method. By protecting the carboxylic acid as an ester, the coupling reaction proceeds efficiently, and subsequent hydrolysis yields the desired product. Proper purification and thorough characterization are essential to ensure the quality of the final compound for its intended applications in drug discovery and materials science. This guide provides a solid foundation for researchers to successfully synthesize and utilize this valuable chemical building block.

References

-

3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. PubChem. [Link].

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. [Link].

-

Recrystallization of Benzoic Acid. Web.mnstate.edu. [Link].

-

Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link].

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link].

-

A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link].

-

Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link].

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link].

-

(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link].

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link].

-

Experiment #1:: Purification of Benzoic Acid by Recrystallization | PDF | Solubility. Scribd. [Link].

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link].

-

FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. [Link].

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link].

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link] benzoic acid.htm.

-

Experiment 4 purification - recrystallization of benzoic acid | PDF. Slideshare. [Link].

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].

-

Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. CORE. [Link].

-

Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].

-

Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].

-

Sonogashira Coupling. Organic Chemistry Portal. [Link].

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ScienceDirect. [Link].

-

Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

3-(3-hydroxyprop-1-ynyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(3-hydroxyprop-1-ynyl)benzoic acid

Executive Summary

3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No. 132545-15-4) is a trifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development.[1] Possessing a carboxylic acid, a secondary alcohol, and an internal alkyne, this compound serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its rigid alkynyl spacer, coupled with reactive handles at opposing ends of the molecule, makes it an ideal scaffold for creating novel chemical entities, including potential pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical properties, including a validated synthetic protocol, detailed spectroscopic analysis, an exploration of its reactivity, and its potential applications in medicinal chemistry and materials science.

Introduction and Compound Profile

3-(3-hydroxyprop-1-ynyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a C3 hydroxyalkynyl substituent at the meta position of the benzene ring.[1] This unique arrangement of functional groups imparts a specific set of chemical characteristics that are highly sought after in modern organic synthesis. The benzoic acid moiety provides a site for amide coupling, esterification, or salt formation, while the propargyl alcohol portion offers opportunities for oxidation, further coupling reactions, or conversion into a leaving group. The internal alkyne provides structural rigidity and a potential site for addition reactions or participation in metal-catalyzed transformations.

This guide aims to serve as a primary technical resource for scientists, elucidating the core chemical principles that govern the behavior of this molecule and empowering its effective utilization in research and development endeavors.

| Identifier | Value |

| IUPAC Name | 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid |

| CAS Number | 132545-15-4[1] |

| Molecular Formula | C₁₀H₈O₃[1] |

| Molecular Weight | 176.17 g/mol |

| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13)[1] |

| SMILES | C1=CC(=CC(=C1)C#CCO)C(=O)O[1] |

| Synonyms | 3-(3-Hydroxyprop-1-ynyl)benzoic acid, 3-(3-hydroxy-prop-1-yne)-benzoic acid[1] |

Synthesis and Purification

The most direct and efficient synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid is achieved via a Sonogashira cross-coupling reaction. This palladium-copper co-catalyzed reaction is the method of choice for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for coupling an aryl halide with a terminal alkyne.

Causality of Experimental Design:

-

Starting Materials: 3-Iodobenzoic acid is selected as the aryl halide due to the high reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, leading to higher yields and faster reaction times compared to its bromo or chloro analogs. Propargyl alcohol (prop-2-yn-1-ol) is the clear choice for the alkyne component.

-

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is canonical for the Sonogashira reaction. Palladium facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.

-

Base and Solvent: A suitable base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrohalic acid (HI) generated during the reaction and to deprotonate the terminal alkyne. A solvent system like tetrahydrofuran (THF) or a mixture of THF and the amine base is typically used to ensure the solubility of all reactants.

Experimental Protocol: Sonogashira Coupling

-

Reactor Setup: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of aryl halide) and triethylamine (3.0 eq) via syringe. Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the mixture via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate and water.

-

Extraction and Acidification: Separate the layers. Wash the organic layer with brine. Acidify the aqueous layer to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and diethyl ether. If further purification is needed, recrystallize from an ethanol/water mixture or purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Diagram: Synthesis and Purification

Caption: Key reactive centers of the title compound. (Note: The placeholder image represents the chemical structure where the reactive sites are located.)

Applications in Research and Drug Development

The structural features of 3-(3-hydroxyprop-1-ynyl)benzoic acid make it highly relevant to the field of medicinal chemistry. Benzoic acid and its hydroxylated derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. [2][3][4][5]

-

Scaffold for Novel Therapeutics: This molecule can serve as a core scaffold. The carboxylic acid can be used to couple various amine-containing fragments, while the hydroxyl group can be modified to modulate solubility or introduce another point of diversity, generating libraries of novel compounds for biological screening.

-

Fragment-Based Drug Design (FBDD): As a relatively small and rigid molecule with hydrogen bond donors and acceptors, it is an excellent candidate for FBDD campaigns to identify initial hits against protein targets.

-

Linker Technology: The bifunctional nature with a rigid spacer makes it a candidate for use as a linker in more complex drug modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to an effector molecule.

-

Intermediate for Natural Product Synthesis: The combination of an aromatic ring and an oxygenated side chain is a common motif in natural products. This compound could serve as a key intermediate in the total synthesis of more complex biologically active molecules.

Conclusion

3-(3-hydroxyprop-1-ynyl)benzoic acid is a chemical entity of considerable synthetic utility. Its straightforward synthesis via Sonogashira coupling and the orthogonal reactivity of its three distinct functional groups provide chemists with a powerful tool for the construction of diverse and complex molecules. The predictable spectroscopic signature allows for unambiguous characterization, ensuring its reliable use in multi-step synthetic sequences. For researchers and professionals in drug development, this compound represents a valuable starting point for the exploration of new chemical space, offering a rigid scaffold that is primed for derivatization in the pursuit of novel therapeutic agents.

References

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT, 4(2). [Link]

-

Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

-

Jarvis, A. P., et al. (2000). 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. ResearchGate. [Link]

-

NIST. Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Google Patents.

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

NIST. Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. [Link]

-

Gangan, V. D., et al. (2017). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

- Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

PubChem. 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid. [Link]

-

Daly, J., et al. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Authorea Preprints. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(11), 20593-20617. [Link]

-

ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24). [Link]

-

Doc Brown's Chemistry. Physical chemical properties benzoic acid. [Link]

-

Chegg. NMR analysis of Benzoic acid. [Link]

Sources

An In-depth Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS: 132545-15-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of a Niche Molecule

This technical guide delves into the chemistry and potential biological significance of 3-(3-hydroxyprop-1-ynyl)benzoic acid. It is important to acknowledge at the outset that this compound is a relatively niche molecule with limited specific data available in publicly accessible scientific literature. Consequently, this guide adopts a dual approach: presenting established facts where available and offering scientifically grounded hypotheses and proposed experimental frameworks where data is scarce. By structuring the guide in this manner, we aim to provide a comprehensive resource that not only summarizes what is known but also illuminates pathways for future research and discovery.

Section 1: Chemical Identity and Physicochemical Properties

3-(3-hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by a benzoic acid scaffold substituted with a hydroxypropynyl group at the meta position.[1] This unique combination of a carboxylic acid, an aromatic ring, a hydroxyl group, and an alkyne functionality bestows upon it a versatile chemical character with potential for diverse applications in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 132545-15-4 | [1] |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid | |

| Synonyms | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | [1] |

| SMILES | O=C(O)c1cccc(c1)C#CCO | [1] |

| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | [1] |

Section 2: Proposed Synthesis via Sonogashira Coupling

The proposed synthesis would involve the coupling of a 3-halobenzoic acid (iodide or bromide being the most reactive) with propargyl alcohol. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][5]

Caption: Proposed Sonogashira coupling for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure for a Sonogashira coupling reaction and should be optimized for the specific substrates.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a copper(I) salt like CuI (0.02-0.1 equivalents).

-

Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine which also acts as the solvent, or a co-solvent system such as THF/triethylamine.[5]

-

Alkyne Addition: Add propargyl alcohol (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 3-(3-hydroxyprop-1-ynyl)benzoic acid.[1][6]

Section 3: Spectroscopic Characterization (Anticipated)

The structure of the synthesized 3-(3-hydroxyprop-1-ynyl)benzoic acid would be confirmed using a suite of spectroscopic techniques. Below are the anticipated key signals based on the structure.

| Technique | Anticipated Key Signals |

| ¹H NMR | - Aromatic protons of the benzoic acid ring (multiplets in the range of 7.0-8.5 ppm).- Methylene protons adjacent to the hydroxyl group (-CH₂OH) (a triplet).- Hydroxyl proton (-OH) (a broad singlet).- Carboxylic acid proton (-COOH) (a broad singlet at a downfield chemical shift, >10 ppm). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons (~120-140 ppm).- Alkyne carbons (~80-90 ppm).[7]- Methylene carbon adjacent to the hydroxyl group (~50-65 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- O-H stretch from the alcohol (~3200-3600 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C≡C stretch (weak, ~2100-2260 cm⁻¹).[8]- C-H stretches of the aromatic ring (>3000 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 176.17. |

Section 4: Potential Biological Activities and Therapeutic Applications (Inferred)

While no specific biological activities have been reported for 3-(3-hydroxyprop-1-ynyl)benzoic acid, its structural motifs suggest several promising avenues for investigation, particularly in the realm of oncology. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer properties.[9][10][11][12] The presence of the alkyne group, a common feature in many biologically active molecules, further enhances its potential as a therapeutic agent.

Inferred Anticancer Potential

The structural similarity to other benzoic acid derivatives that exhibit anticancer effects suggests that 3-(3-hydroxyprop-1-ynyl)benzoic acid could potentially inhibit cancer cell growth.[9][12] The mechanism of action could involve the inhibition of key enzymes in cancer signaling pathways.

Caption: Inferred mechanism of anticancer action for 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Proposed In Vitro Evaluation

To investigate the potential anticancer activity, a series of in vitro assays would be essential.

A primary step would be to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT or XTT assays are colorimetric assays that measure cell metabolic activity, which is indicative of cell viability.[13][14][15][16][17]

Experimental Protocol (MTT Assay - Proposed):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-(3-hydroxyprop-1-ynyl)benzoic acid for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

To elucidate the mechanism of action, Western blotting can be employed to investigate the effect of the compound on key signaling proteins involved in cell proliferation and apoptosis.[18][19][20][21]

Experimental Protocol (Western Blot - Proposed):

-

Cell Lysis: Treat cancer cells with 3-(3-hydroxyprop-1-ynyl)benzoic acid at various concentrations and time points. Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of key kinases, apoptosis markers like cleaved caspase-3).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels.

Section 5: Conclusion and Future Directions

3-(3-hydroxyprop-1-ynyl)benzoic acid represents a molecule of interest at the intersection of benzoic acid chemistry and alkyne-containing compounds. While direct experimental data is currently limited, its chemical structure provides a strong rationale for its synthesis via established methods like the Sonogashira coupling and for the investigation of its potential as a biologically active agent, particularly in the context of cancer research. The proposed experimental protocols in this guide offer a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this intriguing compound. Future studies should focus on optimizing the synthesis, confirming its structure through rigorous spectroscopic analysis, and conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential.

References

-

Sonogashira, K. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from a resource describing a general procedure for Sonogashira coupling in a flow regime.

-

Reddit. (2021, March 6). Sonogashira coupling. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

- ACS Publications. (2026, January 22). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters.

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

- Royal Society of Chemistry. (n.d.). β-Chlorovinylsilanes as masked alkynes in oligoyne assembly: synthesis of the first aryl-end-capped dodecayne. Chemical Communications. Retrieved from a relevant article on RSC Publishing.

-

Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

- ResearchGate. (2025, August 6). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

- ACS Publications. (n.d.). Ag NMR as a Tool for Mechanistic Studies of Ag-Catalyzed Reactions: Evidence for in Situ Formation of Alkyn-1-yl Silver from Alkynes and Silver Salts. The Journal of Organic Chemistry.

- ResearchGate. (2025, August 6). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates.

-

Quimica Organica. (n.d.). IR: alkynes. Retrieved from [Link]

-

StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

- ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- PMC - NIH. (n.d.). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine.

- SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.

-

NIH. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

PMC - NIH. (2017, May 16). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

- Quimica Organica. (n.d.). IR spectrum: Alkynes. Retrieved from a relevant resource on organic chemistry.

- Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.

- A resource describing the synthesis and characterization of deuter

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

- ResearchGate. (2025, August 5). Chlorovinylsilanes as masked alkynes in oligoyne assembly: Synthesis of the first aryl-end-capped dodecayne.

- OUCI. (n.d.). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. Retrieved from a relevant resource on cytotoxicity analysis.

- A review article on the potential role of benzoic acid and its derivatives in cancer allevi

- PubMed. (n.d.). Coupling-isomerization synthesis of chalcones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion [ouci.dntb.gov.ua]

- 18. bosterbio.com [bosterbio.com]

- 19. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bio-techne.com [bio-techne.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Isomers of C10H8O3: Nomenclature, Properties, and Applications in Drug Development

Introduction: The Significance of Isomerism in C10H8O3 Scaffolds

The molecular formula C10H8O3 represents a fascinating collection of structural isomers, compounds that share the same atomic composition but differ in their atomic arrangement. This structural diversity is not a mere chemical curiosity; it is a cornerstone of modern drug discovery and development.[1] Isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles, meaning that a subtle change in the placement of a functional group can transform an inert compound into a potent therapeutic agent or, conversely, a safe molecule into a toxic one.[2] For researchers, scientists, and drug development professionals, a deep understanding of the specific isomers of C10H8O3 is critical for harnessing their therapeutic potential.

This guide provides a comprehensive exploration of the key isomers of C10H8O3, with a particular focus on the coumarin family. Coumarins, a class of benzopyrone compounds, are widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] We will delve into the precise IUPAC nomenclature, physicochemical properties, and mechanisms of action of these compounds. Furthermore, this guide will present field-proven insights into their synthesis and analysis, offering detailed protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Isomer Identification and IUPAC Nomenclature

The C10H8O3 formula gives rise to several constitutional isomers, primarily derivatives of the coumarin (2H-1-benzopyran-2-one) scaffold. The positioning of hydroxyl (-OH), methyl (-CH3), and methoxy (-OCH3) groups on the core ring structure dictates the compound's identity and biological function. Below are the most pharmacologically relevant isomers.

Caption: Key constitutional isomers of C10H8O3 from the coumarin family.

Table 1: Physicochemical Properties of Key C10H8O3 Isomers

| Common Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Hymecromone | 7-hydroxy-4-methyl-2H-chromen-2-one | 90-33-5 | 176.17 | Colorless crystals | 194-195 |

| 6-Hydroxy Isomer | 6-hydroxy-4-methylchromen-2-one | 2373-31-1 | 176.17 | Not specified | Not specified |

| Herniarin | 7-methoxy-2H-chromen-2-one | 531-59-9 | 176.17 | Crystalline solid | 117-119 |

Part 2: Detailed Profile of Hymecromone (7-hydroxy-4-methylcoumarin)

Hymecromone, also known as 4-methylumbelliferone (4-MU), is arguably the most extensively studied isomer of C10H8O3.[5] Initially developed for its choleretic (bile production stimulating) and antispasmodic properties for treating biliary tract disorders, recent research has unveiled a much broader therapeutic potential.[6]

Pharmacological Significance and Mechanism of Action

The resurgence of interest in hymecromone is primarily due to its activity as a potent inhibitor of hyaluronic acid (HA) synthesis.[7] HA is a major component of the extracellular matrix, and its overproduction is implicated in a wide range of pathologies, including cancer progression, fibrosis, and severe inflammatory responses.[7][8]

Hymecromone exerts its inhibitory effect through a dual mechanism:

-

Depletion of Precursors: It acts as a competitive substrate for UDP-glucuronyl transferases (UGTs), which depletes the cellular pool of UDP-glucuronic acid, an essential precursor for HA synthesis.

-

Transcriptional Downregulation: It reduces the expression of hyaluronan synthase 2 and 3 (HAS2 and HAS3), the key enzymes responsible for HA production.[8]

This mechanism makes hymecromone a promising candidate for various therapeutic areas:

-

Oncology: By reducing HA in the tumor microenvironment, hymecromone can inhibit cancer cell proliferation, migration, and angiogenesis.[6][7]

-

Anti-inflammatory and Antiviral Applications: Elevated HA levels are associated with the severe lung inflammation seen in conditions like COVID-19. Hymecromone has been shown to decrease HA levels and improve clinical outcomes in COVID-19 patients.[8]

-

Fibrotic Diseases: Preclinical models have demonstrated its efficacy in ameliorating pulmonary fibrosis.

Caption: Mechanism of Action for Hymecromone as a Hyaluronic Acid Inhibitor.

Synthesis via Pechmann Condensation

The most common and efficient method for synthesizing hymecromone and other 4-methylcoumarins is the Pechmann condensation.[9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For hymecromone, the reactants are resorcinol and ethyl acetoacetate.

The choice of catalyst is crucial for optimizing reaction time and yield. While traditional Brønsted acids like sulfuric acid are effective, they can lead to side products and harsh reaction conditions.[11] Modern approaches often employ solid acid catalysts or microwave irradiation to create a more efficient and environmentally friendly process.[10][11] The reaction proceeds through transesterification, an intramolecular electrophilic aromatic substitution, and finally, dehydration.[10]

Caption: Synthesis of Hymecromone via Microwave-Assisted Pechmann Condensation.

Part 3: Detailed Profile of Herniarin (7-methoxycoumarin)

Herniarin is another key C10H8O3 isomer with significant therapeutic potential, particularly in oncology. It is the 7-methoxy derivative of umbelliferone (the parent coumarin of hymecromone).

Pharmacological Significance and Mechanism of Action

Herniarin has demonstrated promising antitumor activity in various cancer models, including breast and pancreatic cancer.[12][13] Its mechanism is complex and involves the modulation of key signaling pathways that control cellular metabolism and proliferation.

A study on breast cancer models revealed that herniarin inhibits carcinogenesis by modulating the Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway.[12]

-

LXR Upregulation: Herniarin upregulates LXR-α and LXR-β, which are nuclear receptors that play a critical role in lipid homeostasis.

-

PI3K/Akt Inhibition: This upregulation leads to the downstream inhibition of the PI3K/Akt signaling cascade, a pathway that is frequently overactive in cancer and promotes cell survival and proliferation.

-

Metabolic Reprogramming: By targeting this pathway, herniarin can re-establish normal lipid metabolism and inhibit the enhanced glucose metabolism (glycolysis) that fuels rapid tumor growth.[12]

Furthermore, in pancreatic cancer research, herniarin-loaded solid lipid nanoparticles (SLNs) have been shown to induce apoptosis and reduce the metastatic potential of cancer cells, highlighting its potential in advanced drug delivery systems.[14]

Caption: Signaling Pathway Modulated by Herniarin in Breast Cancer Cells.

Part 4: Profile of 6-hydroxy-4-methylcoumarin

While less studied than hymecromone, the positional isomer 6-hydroxy-4-methylcoumarin (IUPAC: 6-hydroxy-4-methylchromen-2-one) serves as a valuable chemical scaffold.[15] The change in the hydroxyl group's position from C7 to C6 significantly alters its biological activity profile. Research has shown that derivatives of this isomer possess potent cytotoxic activity against breast cancer cells, suggesting that this core structure is a promising starting point for the development of novel anticancer agents.[16]

Part 5: Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must be self-validating. The following is a detailed methodology for the quantification of hymecromone (4-MU) and its primary metabolite, 4-methylumbelliferyl glucuronide (4-MUG), in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a human clinical study.[17]

Protocol: Quantification of 4-MU and 4-MUG in Serum by LC-MS/MS

1. Objective: To accurately quantify the concentration of 4-MU and its metabolite 4-MUG in human serum samples.

2. Materials & Reagents:

-

Human serum (blank and study samples)

-

4-MU analytical standard

-

4-MUG analytical standard

-

4-MU–13C4 (Internal Standard, IS for 4-MU)

-

7-hydroxycoumarin β-d-glucuronide (Internal Standard, IS for 4-MUG)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Milli-Q water (or equivalent)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

3. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of 4-MU, 4-MUG, and the two internal standards in 50% methanol.

-

Calibration Standards: Mix the 4-MU and 4-MUG stock solutions and perform serial dilutions in 50% methanol to create spiking solutions ranging from 2 ng/mL to 5000 ng/mL. For each calibration point, mix 25 µL of blank human serum with 25 µL of the corresponding spiking solution.

-

Internal Standard (IS) Mixture: Prepare a mixture of the two internal standards (4-MU–13C4 and 7-hydroxycoumarin β-d-glucuronide) at a concentration of 1000 ng/mL each in 50% methanol.

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 25 µL of the serum study sample.

-

Add 25 µL of 50% methanol to make up the volume.

-

Add 25 µL of the IS mixture.

-

Vortex vigorously for 10 seconds.

-

4. Protein Precipitation:

- To all tubes (calibration standards and samples), add 150 µL of a methanol/acetonitrile 20:80 (v/v) solution.

- Vortex vigorously for 1 minute to precipitate serum proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

5. Final Dilution and Analysis:

- Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

- Dilute the supernatant with 200 µL of Milli-Q water.

- Cap the vials/seal the plate and load onto the LC-MS/MS system for analysis.

6. LC-MS/MS System and Conditions:

-

System: An AB SCIEX QTRAP 4000 mass spectrometer linked to a Shimadzu UFLC system (or equivalent).

-

Column: A suitable reverse-phase column (e.g., C18) for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for 4-MU, 4-MUG, and their respective internal standards must be optimized.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

-

Quantify the concentration of 4-MU and 4-MUG in the study samples by interpolating their peak area ratios from the regression line.

Conclusion

The molecular formula C10H8O3 is a gateway to a class of pharmacologically rich coumarin isomers. This guide has demonstrated that subtle shifts in molecular architecture, such as the position of a hydroxyl group or its methylation, result in compounds with distinct IUPAC names and profoundly different biological activities. Hymecromone has emerged as a clinically relevant inhibitor of hyaluronic acid synthesis with broad therapeutic implications, from oncology to infectious diseases.[6][8] Herniarin shows significant promise as an anticancer agent through its modulation of critical metabolic and proliferative pathways.[12] The existence of other isomers like 6-hydroxy-4-methylcoumarin further underscores the potential of this chemical scaffold in drug discovery.[16] For researchers in the pharmaceutical sciences, a methodical and nuanced understanding of these isomers—from their precise nomenclature and synthesis to their mechanisms of action—is essential for the continued development of novel and more effective therapeutic agents.

References

-

Stork, C. J., & Ragogna, P. J. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology. Available at: [Link]

-

Garudadri, S., et al. (2022). Oral hymecromone decreases hyaluronan in human study participants. Journal of Clinical Investigation. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Biological Evaluation of 6-Hydroxy-4-Methyl-5,7-(Bis-p-ChlorophenylAzo) Coumarin. ResearchGate. Available at: [Link]

-

Patsnap Synapse. (2024). What is Hymecromone used for? Patsnap. Available at: [Link]

- Highly resorbable preparation of hymecromone, and method for its production. (n.d.). Google Patents.

-

PubChem. (n.d.). 4-Methylumbelliferone. National Center for Biotechnology Information. Available at: [Link]

-

Bose, P., & Pattanayak, S. P. (2019). Herniarin, a natural coumarin, inhibits mammary carcinogenesis by modulating liver X receptor-α/β-PI3K-Akt-Maf1 Pathway in sprague-dawley rats. Pharmacognosy Magazine. Available at: [Link]

-

Li, J., et al. (2022). Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Coumarins Preparation by Pechmann Reaction Under Ultrasound Irradiation. Synthesis of Hymecromone as Insecticide Intermediate. (2016). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxy-4-methyl-2-benzopyrone. National Center for Biotechnology Information. Available at: [Link]

-

Singh, S., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. Available at: [Link]

-

Plotnikova, E. Y., et al. (2024). Known and unknown hymecromone. A review. Consilium Medicum. Available at: [Link]

-

Synthesis of coumarin by Pechman reaction -A Review. (2017). ResearchGate. Available at: [Link]

-

Nickson, C. (2019). Isomerism - Part One. Life in the Fast Lane. Available at: [Link]

-

Serra, M., et al. (2023). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. MDPI. Available at: [Link]

-

Organic Chemistry. (2020). Pechmann Condensation Mechanism (Coumarin Synthesis). YouTube. Available at: [Link]

-

BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Available at: [Link]

-

Garudadri, S., et al. (2022). Oral hymecromone decreases hyaluronan in human study participants. Journal of Clinical Investigation. Available at: [Link]

-

Puspitasari, F., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. Available at: [Link]

-

Bravo-Vázquez, L. A., et al. (2026). Nanoformulated Phytochemicals Against Pancreatic Cancer: Emerging Advances and Future Perspectives. International Journal of Nanomedicine. Available at: [Link]

-

Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Pontes, K., et al. (2022). Enantiomers and Their Resolution. Encyclopedia MDPI. Available at: [Link]

-

Stork, C. J., & Ragogna, P. J. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. Available at: [Link]

-

Gaikwad, S. T., et al. (2015). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of Saudi Chemical Society. Available at: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Known and unknown hymecromone. A review - Plotnikova - Consilium Medicum [consilium.orscience.ru]

- 7. What is Hymecromone used for? [synapse.patsnap.com]

- 8. Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. Herniarin | TargetMol [targetmol.com]

- 14. dovepress.com [dovepress.com]

- 15. 6-Hydroxy-4-methyl-2-benzopyrone | C10H8O3 | CID 75409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(3-hydroxyprop-1-ynyl)benzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. 3-(3-hydroxyprop-1-ynyl)benzoic acid (CAS No. 132545-15-4) emerges as a compound of significant interest for researchers and medicinal chemists. Its structure is elegantly simple yet rich in chemical functionality, featuring a benzoic acid moiety, a terminal alkyne, and a primary alcohol. This unique combination of functional groups makes it a highly valuable building block for the synthesis of diverse compound libraries and complex molecular architectures.

The benzoic acid group provides a handle for forming amides and esters, allowing for the exploration of structure-activity relationships (SAR) through prodrug strategies or by targeting interactions with biological macromolecules.[1][2] The terminal alkyne is particularly notable for its utility in modern synthetic chemistry, serving as a key partner in reactions such as the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction allows for the efficient and specific formation of stable triazole rings, a common and important heterocycle in many pharmacologically active compounds.[3]

This technical guide provides an in-depth overview of the commercial availability of 3-(3-hydroxyprop-1-ynyl)benzoic acid, its physicochemical properties, a robust synthetic protocol, and a discussion of its potential applications as a versatile intermediate in pharmaceutical research.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| CAS Number | 132545-15-4 | [4] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Synonyms | 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid, Rarechem AL BE 1400 | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)C#CCO)C(=O)O | [4] |

| InChI | InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | [4] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. A triplet for the methylene protons (CH₂) adjacent to the hydroxyl group and a triplet for the hydroxyl proton (OH) would also be expected. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show signals for the carboxyl carbon (~167-173 ppm), the two alkyne carbons (~80-90 ppm), the methylene carbon (~50-60 ppm), and multiple distinct signals for the aromatic carbons.[5][6]

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch for the alcohol (~3200-3600 cm⁻¹), a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and a C≡C stretch for the alkyne (~2100-2260 cm⁻¹), which may be weak.[7][8]

Commercial Availability

3-(3-hydroxyprop-1-ynyl)benzoic acid is available from several fine chemical suppliers, typically on a research scale. Availability and pricing are subject to change, and researchers are encouraged to consult the respective vendor websites for the most current information.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 95% | 50mg, 100mg, 250mg, 500mg, 1g |

| BLDpharm | Inquire | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

Synthesis via Sonogashira Coupling: A Reliable and Efficient Route

The most logical and widely applicable method for synthesizing 3-(3-hydroxyprop-1-ynyl)benzoic acid is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. The causality behind this choice rests on the high efficiency, mild reaction conditions, and broad functional group tolerance of the Sonogashira coupling, which is essential when working with multifunctional molecules.

The proposed synthesis involves the coupling of 3-iodobenzoic acid with propargyl alcohol . 3-Iodobenzoic acid is selected as the aryl halide because aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides or chlorides.

Caption: Synthetic workflow for 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established Sonogashira coupling procedures.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodobenzoic acid (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq).

-

Solvent and Reagents: Add degassed solvent, such as a 2:1 mixture of tetrahydrofuran (THF) and triethylamine (TEA). The TEA acts as both the base and a solvent.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) to the mixture via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 3-iodobenzoic acid is consumed.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid, causing the product to preferentially move to the organic layer.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(3-hydroxyprop-1-ynyl)benzoic acid lies in its potential as a versatile intermediate. The distinct reactivity of its functional groups allows for systematic chemical modifications to generate libraries of novel compounds for biological screening. Benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1][2]

The two primary handles for derivatization are the carboxylic acid and the terminal alkyne.

-

Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters or amides. This is a classic medicinal chemistry strategy to improve properties like cell permeability, metabolic stability, or to introduce new pharmacophoric elements.

-

Terminal Alkyne Derivatization (Click Chemistry): The terminal alkyne is a powerful tool for bio-conjugation and the synthesis of complex molecules. Its most prominent application is the CuAAC reaction with azides to form 1,5-disubstituted-1,2,3-triazoles. Triazole-containing compounds are known to exhibit a vast array of biological activities, including antifungal, antiviral, and anticancer properties.[3]

Caption: Potential derivatization pathways for the core scaffold.

Conclusion

3-(3-hydroxyprop-1-ynyl)benzoic acid is a commercially available and synthetically accessible building block with significant potential for drug discovery and medicinal chemistry. Its trifunctional nature provides orthogonal chemical handles for the creation of diverse molecular libraries. The reliability of the Sonogashira coupling for its synthesis, combined with the power of click chemistry for its subsequent modification, positions this compound as a valuable tool for researchers aiming to develop novel therapeutic agents. This guide provides the foundational knowledge for scientists to source, synthesize, and strategically utilize this promising molecular scaffold.

References

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]

-

Gangan, V. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

-

SpectraBase. 3-Hydroxy-benzoic acid. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Available from: [Link]

-

Satpute, M.S. et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available from: [Link]

-

SciELO. Article. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

-

Chinchilla, R. and Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Ma, X. et al. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

Al-Mulla, A. Recent advances in the application of alkynes in multicomponent reactions. PMC - NIH. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 3. CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

The Enigmatic Journey of 3-(3-hydroxyprop-1-ynyl)benzoic Acid: A Molecule Awaiting Discovery's Spotlight

Foreword: Navigating the Known Unknowns

In the vast landscape of chemical compounds, some molecules bask in the limelight of extensive research and application, their histories meticulously documented and their mechanisms of action elegantly elucidated. Others, like 3-(3-hydroxyprop-1-ynyl)benzoic acid, reside in the quieter corners of scientific inquiry, their stories yet to be fully told. This in-depth technical guide ventures into the sparse yet intriguing world of this particular benzoic acid derivative. For researchers, scientists, and drug development professionals, this document serves not as a comprehensive encyclopedia, but as a map of the current frontiers of knowledge, highlighting both the established facts and the significant voids that invite future exploration. We will navigate the limited available data with scientific integrity, piecing together a narrative that is both accurate and transparent about its own limitations.

Unveiling the Molecular Identity: Physicochemical Characteristics

3-(3-hydroxyprop-1-ynyl)benzoic acid, identified by the Chemical Abstracts Service (CAS) number 132545-15-4 , is an organic compound featuring a benzoic acid core substituted with a 3-hydroxyprop-1-ynyl group at the meta position.[1] This unique structural arrangement, combining a carboxylic acid, a phenyl ring, an alkyne, and a primary alcohol, bestows upon it a distinct set of physicochemical properties and potential for diverse chemical reactivity.

Table 1: Physicochemical Properties of 3-(3-hydroxyprop-1-ynyl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | CymitQuimica |

| Molecular Weight | 176.17 g/mol | CymitQuimica |

| Synonyms | 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid, Rarechem AL BE 1400 | CymitQuimica |

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and acceptor (carbonyl and hydroxyl oxygens) suggests the potential for complex intermolecular interactions, influencing its solubility and crystal packing. The aromatic ring and the triple bond introduce regions of electron density that can participate in various chemical transformations.

The Undocumented Dawn: A History Shrouded in Obscurity

A thorough investigation into the discovery and historical development of 3-(3-hydroxyprop-1-ynyl)benzoic acid reveals a significant gap in the scientific literature. Unlike its more famous relatives, such as salicylic acid or even the parent 3-hydroxybenzoic acid, the specific timeline and the pioneering researchers behind the first synthesis and characterization of this molecule remain largely undocumented in publicly accessible records. Its existence is confirmed through its CAS number and its availability from various chemical suppliers, suggesting its synthesis and use in specific, albeit not widely published, research or commercial endeavors. The lack of a clear historical narrative underscores the niche status of this compound within the broader field of chemical research.

The Art of Creation: Synthesis and Characterization

Hypothetical Synthesis Workflow

This proposed workflow represents a scientifically sound and practical approach to the synthesis of the target molecule. The causality behind these steps lies in the strategic use of well-established and high-yielding reactions to construct the desired molecular architecture.

Caption: Hypothetical synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representation of a standard Sonogashira coupling procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) cocatalyst (e.g., CuI, 0.04-0.10 eq).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Reactant Addition: To the resulting mixture, add propargyl alcohol (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride or diluted hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(3-hydroxyprop-1-ynyl)benzoic acid.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbons in the aromatic ring, the alkyne, and the hydroxymethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.

Biological Horizons: Potential Applications and Uncharted Territories

The existing literature does not contain specific studies detailing the biological activity or mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid. However, the structural motifs present in the molecule offer clues to its potential therapeutic applications and warrant further investigation.

Potential as an Anti-inflammatory Agent

Many benzoic acid derivatives are known to possess anti-inflammatory properties. The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 3-(3-hydroxyprop-1-ynyl)benzoic acid could exhibit similar activities, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial and Antifungal Potential

Phenolic compounds and their derivatives are widely recognized for their antimicrobial and antifungal activities. The hydroxyl group on the propargyl chain, in conjunction with the acidic nature of the carboxylic acid, could contribute to the disruption of microbial cell membranes or interference with essential enzymatic processes.

Role in Drug Discovery and Medicinal Chemistry